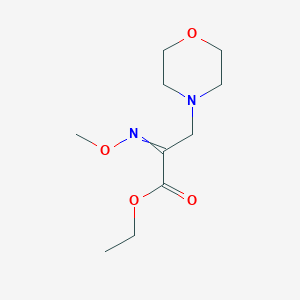
2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound with a complex structure that includes a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylbutanal with 2,3,4,9-tetrahydro-1H-carbazol-1-one under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one stands out due to its unique carbazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-(2-ethylbutylidene)-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C18H21NO/c1-3-12(4-2)11-13-9-10-15-14-7-5-6-8-16(14)19-17(15)18(13)20/h5-8,11-12,19H,3-4,9-10H2,1-2H3 |
InChI Key |
BQGICMPTEAKWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide](/img/structure/B11724873.png)

![Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate](/img/structure/B11724903.png)
![(2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one](/img/structure/B11724904.png)
![4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B11724909.png)

![3-[4-(Pyrimidin-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11724919.png)
![(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11724923.png)

![N'-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11724938.png)
![2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B11724942.png)


